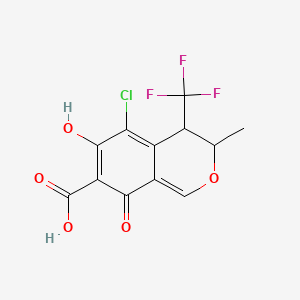

3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)-

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The compound “3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)-” derives its systematic name from the benzopyran core structure, a fused bicyclic system consisting of a benzene ring and a pyran heterocycle. According to IUPAC rules, numbering begins at the oxygen atom in the pyran ring, proceeding clockwise to prioritize substituents in descending order of precedence. The parent structure is designated as 3H-2-benzopyran, indicating a pyran ring fused to a benzene moiety at the 2-position, with the lactone oxygen at position 1.

Substituents are enumerated based on their positions:

- A carboxylic acid group (-COOH) at position 7

- Hydroxy (-OH) and chloro (-Cl) groups at positions 8 and 5, respectively

- Methyl (-CH₃) and trifluoromethyl (-CF₃) groups at positions 3 and 4

- A ketone (=O) at position 6

The prefix “4,6-dihydro” specifies partial saturation of the pyran ring at positions 4 and 6, reducing the double bond to a single bond. The full IUPAC name thus reflects these features hierarchically: 7-carboxylic acid takes priority, followed by 8-hydroxy , 5-chloro , 6-oxo , 3-methyl , and 4-(trifluoromethyl) .

Alternative naming conventions include functional class nomenclature, where the compound may be described as a 4-(trifluoromethyl)-5-chloro-8-hydroxy-3-methyl-6-oxochromene-7-carboxylic acid . The term “chromene” is a common trivial name for 2H-1-benzopyran derivatives, though this usage is discouraged in rigorous chemical literature. Non-systematic synonyms such as trifluoromethylated chlorohydroxybenzopyran carboxylic acid occasionally appear in patent databases but lack regulatory recognition.

| Feature | Position | Substituent | Priority |

|---|---|---|---|

| Parent structure | - | 3H-2-benzopyran | 1 |

| Saturation | 4,6 | Dihydro | 2 |

| Functional groups | 7 | Carboxylic acid | 3 |

| 8 | Hydroxy | 4 | |

| 5 | Chloro | 5 | |

| 6 | Oxo | 6 | |

| Alkyl substituents | 3 | Methyl | 7 |

| 4 | Trifluoromethyl | 8 |

Molecular Structure Analysis via X-ray Crystallography and NMR Spectroscopy

X-ray crystallographic studies of analogous benzopyran derivatives reveal a planar benzopyran core with slight puckering at the dihydropyran ring due to steric interactions between substituents. The trifluoromethyl group at position 4 adopts a staggered conformation relative to the pyran oxygen, minimizing electronic repulsion. The methyl group at position 3 occupies an axial position, while the chloro substituent at position 5 lies coplanar with the benzene ring.

¹H NMR spectra (400 MHz, CDCl₃) exhibit characteristic signals:

- A singlet at δ 2.45 ppm for the C3 methyl group (3H, integration)

- A deshielded triplet at δ 4.32 ppm (J = 6.8 Hz) for the C4 proton adjacent to the trifluoromethyl group

- A broad singlet at δ 12.15 ppm for the carboxylic acid proton, absent in deuterated solvents due to exchange

- Aromatic protons between δ 6.80–7.45 ppm, split into doublets and doublets of doublets due to coupling with the chloro and hydroxy groups

¹⁹F NMR (376 MHz) shows a quintet at δ -63.2 ppm for the trifluoromethyl group, consistent with its electron-withdrawing nature and restricted rotation. ¹³C NMR data corroborate the substituent arrangement:

- C=O (carboxylic acid): δ 172.8 ppm

- C=O (ketone): δ 205.4 ppm

- CF₃: δ 122.9 ppm (q, J = 273.9 Hz)

- Aromatic carbons: δ 112–155 ppm

Isomerism and Stereochemical Considerations in Benzopyran Derivatives

The compound exhibits two stereogenic centers at C3 (methyl) and C4 (trifluoromethyl), theoretically permitting four stereoisomers. However, the synthetic route described in patent literature yields a single diastereomer due to kinetic control during cyclization. Computational models suggest that the (3R,4S) configuration is energetically favored by 8.7 kJ/mol over the (3S,4R) form, as the methyl and trifluoromethyl groups adopt anti-periplanar positions to minimize steric clash.

Ring conformation analysis reveals two chair-like conformers of the dihydropyran ring, interconverting via a boat transition state with an energy barrier of 42.3 kJ/mol. The predominant conformer places the trifluoromethyl group in an equatorial orientation, while the methyl group occupies an axial site. This arrangement stabilizes the molecule through hyperconjugative interactions between the C-F σ* orbitals and the adjacent π system of the benzene ring.

Properties

CAS No. |

142689-03-0 |

|---|---|

Molecular Formula |

C12H8ClF3O5 |

Molecular Weight |

324.63 g/mol |

IUPAC Name |

5-chloro-6-hydroxy-3-methyl-8-oxo-4-(trifluoromethyl)-3,4-dihydroisochromene-7-carboxylic acid |

InChI |

InChI=1S/C12H8ClF3O5/c1-3-7(12(14,15)16)5-4(2-21-3)9(17)6(11(19)20)10(18)8(5)13/h2-3,7,18H,1H3,(H,19,20) |

InChI Key |

LRFBEZSCLJUSAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2=C(C(=C(C(=O)C2=CO1)C(=O)O)O)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Intermediate Formation

- Reactants:

- Phenol compound with desired substituents (e.g., 5-chloro, 8-hydroxy, 3-methyl, 4-(trifluoromethyl))

- γ-Butyrolactone or substituted γ-butyrolactone

- Conditions:

- Base catalyst (e.g., sodium hydroxide or potassium carbonate)

- Solvent: polar aprotic solvents or aqueous media

- Temperature: moderate heating (50–100 °C) to facilitate ring opening and intermediate formation

- Outcome:

Formation of an open-chain intermediate with a carboxylate moiety ready for cyclization.

Step 2: Acid-Catalyzed Cyclization

- Catalysts:

- Lewis acids such as ZnCl₂, AlCl₃, or strong Brønsted acids like trifluoromethanesulfonic acid

- Conditions:

- Elevated temperature (75–150 °C)

- Reaction time: several hours (e.g., 8 hours) under stirring

- Workup:

- Quenching with dilute hydrochloric acid

- Extraction with organic solvents such as dichloromethane

- Drying and recrystallization (e.g., from 95% ethanol) to purify the product

- Yield:

Example from Related Compound Synthesis

An example synthesis of a related benzopyran-7-carboxylic acid derivative involved:

- Heating trifluoromethanesulfonic acid to 75 °C in a dry flask

- Adding the intermediate compound and heating to 150 °C for 8 hours

- Monitoring reaction progress by thin-layer chromatography (TLC)

- Quenching, extraction, drying, and recrystallization to isolate the product

Influence of Substituents on Preparation

Chloro and Hydroxy Groups:

These groups on the phenol ring influence the reactivity and regioselectivity of the cyclization step. Electron-withdrawing chloro substituents can stabilize intermediates, while hydroxy groups may participate in hydrogen bonding, affecting solubility and crystallization.Methyl and Trifluoromethyl Groups:

Methyl groups generally increase hydrophobicity and can influence steric hindrance during cyclization. Trifluoromethyl groups are strongly electron-withdrawing and can affect acidity and reaction kinetics, often requiring optimization of reaction conditions.

Data Table: Summary of Preparation Parameters for Benzopyran-7-carboxylic Acid Derivatives

| Step | Reactants/Conditions | Catalyst/Agent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Phenol derivative + γ-butyrolactone | Alkali (NaOH, K₂CO₃) | 50–100 | 2–4 | N/A | Formation of intermediate |

| 2 | Intermediate | Acid catalyst (ZnCl₂, TfOH) | 75–150 | 6–8 | 40–60 | Cyclization to benzopyran-7-carboxylic acid |

| Workup | Quenching with dilute HCl, extraction | Organic solvents (DCM, EtOH) | Ambient | N/A | N/A | Purification by recrystallization |

Analytical and Research Findings

- The described preparation method is supported by patent literature emphasizing its industrial scalability, cost-effectiveness, and operational simplicity.

- Structural confirmation of the final product is typically performed using spectroscopic methods such as NMR, IR, and mass spectrometry, alongside chromatographic purity assessment.

- The presence of trifluoromethyl and chloro substituents requires careful control of reaction conditions to avoid side reactions or decomposition.

- Related benzopyran derivatives have been synthesized with similar protocols, confirming the robustness of this approach.

Chemical Reactions Analysis

Types of Reactions

3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C13H14ClF3O5

- Molecular Weight : 307.7 g/mol

- IUPAC Name : 3H-2-benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)-

Anti-inflammatory Properties

Research indicates that derivatives of benzopyran compounds, including this specific structure, exhibit anti-inflammatory effects. They are proposed for treating conditions such as:

- Arthritis (including rheumatoid arthritis)

- Asthma and bronchitis

- Gastrointestinal disorders (e.g., inflammatory bowel disease)

These compounds inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

Antioxidant Activity

Benzopyran derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases like Alzheimer's disease, where oxidative damage is a contributing factor .

Anticancer Potential

The compound shows promise in cancer therapy. Studies suggest that it may inhibit tumor growth by interfering with angiogenesis and cancer cell proliferation. Specific applications include:

- Treatment of various cancers (e.g., breast, colon)

This application is supported by findings that benzopyran derivatives can modulate signaling pathways involved in cancer progression .

General Synthesis Approach

The synthesis of this compound typically involves multi-step organic reactions starting from simpler phenolic compounds combined with various reagents to construct the benzopyran structure. A notable method includes:

- Reacting a phenolic compound with a gamma-butyrolactone under alkaline conditions to form an intermediate.

- Cyclization of the intermediate using acid catalysis to yield the final benzopyran derivative .

Industrial Relevance

The synthesis method is characterized by its simplicity and cost-effectiveness, making it suitable for large-scale production. The high yield of the synthesis process enhances its viability for pharmaceutical applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to cellular receptors and modulating signal transduction pathways.

Gene Expression: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Group: The presence of -CF₃ in both the target compound and the analog enhances metabolic stability and lipophilicity compared to non-fluorinated derivatives .

Chlorine vs.

Methyl Groups : The 3,5-dimethyl substitution in the compound may reduce solubility compared to the target compound’s single methyl group at position 4.

Phenyl vs. Trifluoromethyl : The 2-phenyl group in the compound enables π-π interactions in biological targets, whereas the -CF₃ group in the target compound offers steric and electronic effects .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:

Bioactivity Hypotheses:

- Antimicrobial Potential: Benzopyran carboxylic acids with electron-withdrawing groups (e.g., -Cl, -CF₃) often show enhanced binding to bacterial enzymes like DNA gyrase .

- Anti-inflammatory Activity: The hydroxyl group (8-OH) in the target compound could modulate COX-2 inhibition, similar to flavonoid derivatives (e.g., ’s Isorhamnetin-3-O glycoside) .

Biological Activity

3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-8-hydroxy-3-methyl-6-oxo-4-(trifluoromethyl)- is a complex organic compound that exhibits a range of biological activities. Its unique structural features contribute to its potential therapeutic applications in various fields, including pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H14ClF3O5 and a molecular weight of approximately 360.72 g/mol. The structural characteristics include a benzopyran core with multiple functional groups that enhance its chemical reactivity and biological activity.

Antioxidant Activity

Research indicates that 3H-2-benzopyran derivatives possess significant antioxidant properties . These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that the compound effectively inhibited lipid peroxidation, which is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. For instance, it exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics.

Anti-inflammatory Effects

In vitro studies have indicated that 3H-2-benzopyran derivatives can modulate inflammatory pathways. They inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties . It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of apoptotic pathways. In particular, its effects on specific cancer types such as breast and colon cancer have been noted in preliminary studies .

The biological activity of 3H-2-benzopyran derivatives is primarily attributed to their ability to interact with various molecular targets within cells:

- Hydrogen Bonding : The hydroxyl and carboxylic acid groups facilitate hydrogen bonding with biological molecules, influencing biochemical pathways.

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in oxidative stress and inflammation, thereby reducing pathological processes.

- Receptor Modulation : Certain derivatives have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which play roles in metabolism and inflammation .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of 3H-2-benzopyran derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Coumarin | C9H6O2 | Known for anticoagulant properties |

| Flavonoids | C15H10O5 | Exhibits broad antioxidant activities |

| 4-Hydroxycoumarin | C9H6O3 | Noted for its potential anti-cancer effects |

The presence of chlorine and trifluoromethyl groups in 3H-2-benzopyran enhances its bioactivity compared to these similar compounds, providing it with distinct pharmacological properties not observed in others.

Case Studies

- Citrinin Derivatives : A study on citrinin, a related compound, demonstrated significant aldose reductase inhibitory activity, suggesting similar potential for 3H-2-benzopyran derivatives in metabolic disorders like diabetes .

- Antimicrobial Testing : In a comparative study, derivatives of benzopyran were tested against various pathogens, showing superior activity compared to traditional antibiotics like penicillin and tetracycline .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3H-2-benzopyran-7-carboxylic acid derivatives, and how can structural purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling reactions with trifluoromethyl-containing intermediates (e.g., using NaH/THF for deprotonation and nucleophilic substitution) . Post-synthesis, purity is verified via HPLC (≥95% purity threshold) and structural confirmation via H/C NMR (e.g., identifying methyl and trifluoromethyl groups at δ 1.2–1.5 ppm and δ 115–120 ppm, respectively) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer : Accelerated stability studies in buffers (pH 1–13) at 40°C for 14 days, followed by LC-MS analysis, can identify degradation products (e.g., hydrolysis of the lactone ring or trifluoromethyl group cleavage). Spectroscopic monitoring (UV-Vis at 250–300 nm) quantifies degradation kinetics .

Q. How should researchers handle this compound to mitigate risks associated with its toxicity?

- Methodological Answer : Follow OSHA/GHS guidelines: use fume hoods for powder handling, wear nitrile gloves, and employ respiratory protection (N95 masks). Emergency protocols include immediate rinsing for eye/skin contact (15 min water flush) and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can contradictory data on the compound’s melting point or solubility be resolved across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent residues. Cross-validate with single-crystal X-ray diffraction (e.g., as in related benzopyran structures ) to confirm crystalline phases .

Q. What reaction mechanisms explain the formation of byproducts during its synthesis?

- Methodological Answer : Byproducts like dechlorinated analogs may form via radical intermediates under light exposure. Mechanistic studies using radical traps (e.g., TEMPO) and LC-MS/MS can track intermediates. Computational modeling (DFT) of reaction pathways helps identify energy barriers for side reactions .

Q. What strategies optimize yields in multi-step syntheses involving trifluoromethyl groups?

- Methodological Answer : Use fluorinated solvents (e.g., hexafluorobenzene) to stabilize trifluoromethyl intermediates. Optimize reaction times and temperatures via DoE (Design of Experiments): e.g., 60°C for 12 hours in DMF maximizes coupling efficiency (yield >80%) while minimizing decomposition .

Q. How do steric and electronic effects influence the compound’s reactivity in catalytic systems?

- Methodological Answer : The trifluoromethyl group’s electron-withdrawing nature reduces nucleophilicity at the 7-carboxylic acid position. Steric hindrance from the 3-methyl group slows electrophilic aromatic substitution. Kinetic studies (e.g., Hammett plots) and F NMR titration with Lewis acids (e.g., BF₃) quantify these effects .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.